molecular formula C13H11NO2 B13794857 4-(Benzylideneamino)benzene-1,3-diol

4-(Benzylideneamino)benzene-1,3-diol

Cat. No.: B13794857
M. Wt: 213.23 g/mol
InChI Key: QSJGHNVISLATCX-UHFFFAOYSA-N
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Description

4-(Benzylideneamino)benzene-1,3-diol is an organic compound supplied for laboratory research purposes. This chemical features a benzylideneamino group attached to a resorcinol (benzene-1,3-diol) core, a structure that suggests potential for interesting photophysical properties. Compounds in this class are often investigated as building blocks in organic synthesis and in the development of functional materials . The conjugated system within the molecule may allow for absorption of light in the ultraviolet or visible range, making it a candidate for studies in UV-Vis spectroscopy to characterize its electronic transitions . Researchers are exploring its utility in various fields, including materials science, where such structures can serve as intermediates for dyes or ligands in coordination chemistry. As a Research Use Only (RUO) product, this compound is intended for in vitro laboratory research and is not intended for diagnostic, therapeutic, or any other human use . It is the responsibility of the researcher to ensure safe handling practices and compliance with all applicable local and national regulatory requirements.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(benzylideneamino)benzene-1,3-diol

InChI

InChI=1S/C13H11NO2/c15-11-6-7-12(13(16)8-11)14-9-10-4-2-1-3-5-10/h1-9,15-16H

InChI Key

QSJGHNVISLATCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Classical Schiff Base Condensation Approach

The most common method to prepare 4-(Benzylideneamino)benzene-1,3-diol involves the condensation of an aromatic amine with benzaldehyde derivatives under reflux conditions in an appropriate solvent. Specifically, the synthesis reported in the literature involves the reaction of ethylenediamine, 2′,4′-dihydroxyacetophenone, and benzaldehyde to form the tridentate Schiff base ligand 4-[(1E)-N-{2-[(Z)-benzylideneamino]ethyl}ethanimidoyl]benzene-1,3-diol (BEB). The process typically proceeds as follows:

  • The amine and benzaldehyde are mixed in ethanol or another polar solvent.
  • The mixture is heated under reflux to promote condensation.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the product is isolated by filtration or crystallization.

This method yields the Schiff base with good purity and is amenable to scale-up for industrial applications.

Alternative Synthetic Routes and Industrial Considerations

A patent document describes a process for synthesizing 4-(heterocycloalkyl)-benzene-1,3-diol compounds, which are structurally related to 4-(Benzylideneamino)benzene-1,3-diol, offering insights into industrially viable synthesis. Key points from this process include:

  • Use of 2,4-dihydroxybromobenzene as a starting material, which is reacted with benzyl bromide to protect phenol groups as benzyl ethers.
  • Subsequent reaction with heterocycloalkanones in the presence of butyllithium at cryogenic temperatures (-70 °C) to form benzylic alcohol intermediates.
  • Deprotection steps to yield the target diol compound.

However, this route has disadvantages such as the need for protection/deprotection steps, handling of lachrymatory benzyl bromide, and cryogenic conditions that increase cost and complexity. The patent proposes an improved process to reduce steps, avoid hazardous reagents, and enable industrial scalability by:

  • Using hydrogenation in the presence of palladium catalysts for deprotection.
  • Employing milder reaction conditions and safer reagents.
  • Achieving yields up to 92% for the final product.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported for related benzylideneamino derivatives, offering advantages in reaction time and yield. The method involves:

  • Microwave irradiation to accelerate the condensation reaction between amines and aldehydes.
  • Use of solvents such as methanol or ethanol under acidic conditions.
  • Significant reduction in reaction times from hours to minutes.
  • Improved yields compared to conventional reflux methods.

While this method is more commonly applied to substituted benzylideneamino compounds, it presents a promising alternative for the synthesis of 4-(Benzylideneamino)benzene-1,3-diol with potential for rapid and efficient production.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Disadvantages Yield Range (%)
Classical Schiff Base Condensation Reflux of amine and benzaldehyde in ethanol Simple, well-established, good purity Longer reaction times, moderate yields Typically 70-90
Protection/Deprotection Route (Patent) Multi-step with benzyl protection, butyllithium use High purity, adaptable to industrial scale Hazardous reagents, cryogenic conditions Up to 92
Microwave-Assisted Synthesis Microwave irradiation under acidic conditions Rapid, high yield, energy efficient Requires specialized equipment Up to 98 (related compounds)

Detailed Experimental Example from Patent

Step Reagents and Conditions Description Yield (%) Notes
1 Resorcinol (5 mol), 3 M NaOH, tetrahydro-4-pyranon-4-one (1 eq) Stirred 2 hours at room temperature, quenched with HCl 48 Formation of 4-(4-hydroxy-tetrahydro-pyran-4-yl)-benzene-1,3-diol
2 4-(4-hydroxy-tetrahydro-pyran-4-yl)-benzene-1,3-diol, Pd/C catalyst, THF, H2 (5 bar) Hydrogenation at room temperature for 5 hours 92 Final product 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol

This example illustrates a scalable and efficient synthetic route with controlled reaction conditions and high yields.

Characterization and Quality Control

The synthesized 4-(Benzylideneamino)benzene-1,3-diol and related Schiff base ligands are typically characterized by:

  • Elemental analysis (C, H, N) to confirm composition.
  • Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
  • Melting point determination to assess purity.
  • Powder X-ray diffraction (XRD) for crystallinity and phase identification.
  • Thermogravimetric analysis (TGA) for thermal stability.

These techniques ensure the reliability and reproducibility of the synthetic methods.

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

BEB forms stable complexes with Cu(II), Co(II), and other transition metals. Key reactions include:

Reaction with Cu(II) Salts
BEB reacts with CuCl₂·2H₂O, CuBr₂, Cu(NO₃)₂·3H₂O, and (CH₃COO)₂Cu·H₂O in a 1:1 molar ratio, yielding complexes of the formula [Cu(BEB)X]·nH₂O (X = Cl⁻, Br⁻, SCN⁻, NO₃⁻, CH₃COO⁻) .

Mechanism :

  • Deprotonation of phenolic –OH groups.

  • Coordination via azomethine nitrogen (C=N), phenolic oxygen (C–O⁻), and secondary amine (N–H).

  • Square-planar geometry confirmed by UV-Vis spectra (d-d transitions at 545–570 nm) .

Key Data :

Complexλₘₐₓ (nm)GeometryConductivity (µS cm⁻¹)
[Cu(BEB)Cl]·2H₂O545Square-planar13.83
[Cu(BEB)SCN]·2H₂O547Square-planar15.09
[Cu(BEB)NO₃]·3H₂O570Square-planar22.70

Redox and Antioxidant Activity

BEB and its Cu(II) complexes exhibit significant free radical scavenging via hydrogen/electron donation:

DPPH Radical Scavenging (IC₅₀ Values) :

CompoundIC₅₀ (µM)
BEB ligand3.49
[Cu(BEB)NO₃]·3H₂O2.01
[Cu(BEB)SCN]·2H₂O2.60
Gallic acid (standard)1.44

ABTS Radical Scavenging (IC₅₀ Values) :

CompoundIC₅₀ (µM)
BEB ligand2.77
[Cu(BEB)Cl]·2H₂O3.02
Rutin (standard)2.86

The Cu(II) complexes show enhanced activity due to metal-ligand charge transfer (LMCT) and stabilization of radical intermediates .

Catalytic Hydrogenation and Deprotection

In synthetic pathways for related diols (e.g., 4-(heterocycloalkyl)-benzene-1,3-diol), BEB derivatives undergo:

  • Hydrogenation over Pd/C (5 bar H₂, 50–60°C) to remove benzyl protecting groups .

  • Epimerization under thermal stress (120–160°C), equilibrating cis- and trans-diol ratios .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Dehydration : Loss of H₂O at 45–150°C.

  • Ligand Decomposition : Breakdown above 250°C.

  • Residue : CuO formation above 450°C .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
4-(Benzylideneamino)benzene-1,3-diol and its derivatives have demonstrated significant antimicrobial activity. Studies have shown that Schiff bases, which include this compound, possess potent antibacterial and antifungal properties. For instance, the compound was evaluated against various bacterial strains and exhibited promising results, indicating its potential as an effective antimicrobial agent .

Antitumor Activity
Research indicates that compounds related to 4-(Benzylideneamino)benzene-1,3-diol can inhibit cellular proliferation in cancer cells. A study highlighted the antiproliferative effects of similar benzylidene derivatives on various cancer cell lines, suggesting that these compounds could serve as potential candidates in cancer therapy . The mechanism of action often involves the induction of apoptosis through the activation of caspases, which are crucial in programmed cell death pathways.

Chemical Synthesis and Applications

Chemical Intermediate
4-(Benzylideneamino)benzene-1,3-diol serves as a versatile intermediate in organic synthesis. It is used to produce various pharmaceutical compounds and agrochemicals. The compound's ability to undergo further chemical modifications makes it valuable in developing new drugs and materials .

Polymer Production
The compound is also investigated for its role in synthesizing polymers with specific properties. Its phenolic structure allows for the formation of resins and adhesives when reacted with formaldehyde, making it useful in industrial applications such as wood adhesives and coatings .

Biochemical Research

Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of 4-(Benzylideneamino)benzene-1,3-diol. It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in managing conditions like diabetes and obesity by regulating glucose levels .

Antioxidant Activity
The antioxidant properties of this compound have been evaluated in various biological systems. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases . This characteristic is particularly relevant in formulations aimed at enhancing skin health or preventing cellular damage.

Case Studies

Study Application Findings
Srinivasan et al. (2021)AntimicrobialDemonstrated significant antibacterial activity against Pseudomonas aeruginosa strains .
Research on Antitumor ActivityCancer TreatmentShowed substantial antiproliferative effects on multiple cancer cell lines through apoptosis induction .
Synthesis of DerivativesChemical SynthesisHighlighted the compound's utility as a precursor for various pharmaceutical agents .

Mechanism of Action

The biological activities of 4-(Benzylideneamino)benzene-1,3-diol are primarily attributed to its ability to interact with various molecular targets. The compound can chelate metal ions, which enhances its antioxidant properties. It can also interact with bacterial cell membranes, leading to increased permeability and cell death. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo-Substituted Benzene-1,3-diol Derivatives

Compounds like 4-((4-(neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) and 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) feature azo (–N=N–) groups instead of the benzylideneamino moiety. These azo derivatives demonstrate potent antibacterial activity against Gram-positive bacteria (S. aureus, L. monocytogenes), with MIC values threefold lower than precursor compounds . However, they are inactive against Gram-negative strains, suggesting narrower-spectrum activity compared to 4-(benzylideneamino)benzene-1,3-diol, which shows broader antifungal and antibacterial effects .

Key Difference: The azo group enhances Gram-positive specificity but lacks the metal-chelating ability of the benzylideneamino group, limiting applications in redox-active therapies.

1,3,4-Thiadiazole-Substituted Benzene-1,3-diol Derivatives

Derivatives such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) replace the benzylideneamino group with a thiadiazole ring. These compounds exhibit strong antifungal activity against Candida spp. (MIC₉₀: 8–96 µg/mL) and low cytotoxicity . Their activity is attributed to membrane disruption via thiadiazole-mediated lipid interactions, a mechanism distinct from the Schiff base’s enzyme inhibition . Fluorescence studies reveal pH-dependent aggregation behavior in C1 and C7, influencing their bioavailability .

Key Difference: Thiadiazole derivatives excel in antifungal potency and safety profiles but lack the metal-complexing versatility of 4-(benzylideneamino)benzene-1,3-diol.

Benzothiadiazine-Substituted Benzene-1,3-diol Derivatives

Compounds like 4-(6,8-dichloro-1H-benzo[e][1,3,4]thiadiazin-3-yl)benzene-1,3-diol (24) incorporate a benzothiadiazine ring, enabling dual inhibition of fungal growth and developmental pathways . These derivatives are effective against plant pathogens but show higher cytotoxicity compared to 4-(benzylideneamino)benzene-1,3-diol, limiting their therapeutic use .

Key Difference: Benzothiadiazine derivatives are niche agricultural antifungals, whereas the benzylideneamino compound has broader biomedical applicability.

Schiff Base Derivatives with Varied Substituents

Schiff bases like 4-[(1E)-N-{2-[(Z)-(4-methoxybenzylidene)amino]ethyl}ethanimidoyl]benzene-1,3-diol (MOABOD) feature alternative aromatic substituents (e.g., methoxy groups) . These variants show modulated antioxidant and antiproliferative activities, with MOABOD exhibiting enhanced radical scavenging compared to the benzylideneamino derivative due to electron-donating methoxy groups .

Key Difference: Substituent electronic properties (e.g., methoxy vs. benzylideneamino) dictate redox behavior and target selectivity.

Data Tables

Table 1: Structural and Functional Comparison of Benzene-1,3-diol Derivatives

Compound Class Example Compound Key Substituent Bioactivity Highlights Reference
Benzylideneamino derivatives 4-(Benzylideneamino)benzene-1,3-diol –N=CH–C₆H₅ Antifungal (MIC: 16–64 µg/mL), Cu(II) complexation
Azo derivatives 4h, 4i –N=N–(neopentyloxy) Antibacterial (Gram-positive, MIC: 3x lower)
Thiadiazole derivatives C1, C7 1,3,4-Thiadiazole Antifungal (MIC₉₀: 8–96 µg/mL), pH-dependent fluorescence
Benzothiadiazine derivatives Compound 24 Benzothiadiazine Antifungal (agricultural pathogens)

Table 2: Antimicrobial Activity Comparison

Compound Target Microbe MIC/IC₅₀ (µg/mL) Spectrum Reference
4-(Benzylideneamino) derivative Candida albicans 32–64 Broad (fungi, bacteria)
Azo derivative (4i) S. aureus 8–16 Gram-positive only
Thiadiazole (C1) C. tropicalis 16–32 Fungi-specific

Research Findings and Mechanistic Insights

  • Antimicrobial Mechanisms: The benzylideneamino group’s imine linkage enables metal chelation, disrupting microbial redox balance . In contrast, thiadiazole derivatives perturb fungal membranes via lipid interactions .
  • Fluorescence and Aggregation: Thiadiazole derivatives (C1, C7) exhibit solvent- and pH-dependent fluorescence, influencing drug delivery . The benzylideneamino compound’s fluorescence properties remain underexplored but may offer similar tunability.
  • Safety Profiles: Thiadiazole derivatives (C1) show lower cytotoxicity than benzothiadiazine analogues, aligning with the benzylideneamino compound’s moderate toxicity .

Q & A

Q. What are the optimized synthetic routes for 4-(Benzylideneamino)benzene-1,3-diol?

Methodological Answer: The compound can be synthesized via reductive alkylation or Schiff base formation. A common approach involves reacting resorcinol derivatives with benzaldehyde analogs under acidic or basic catalysis. For example, palladium-based catalysts (e.g., 10% Pd/C) in polar solvents (e.g., ethyl acetate/methanol) under hydrogen pressure (5 bar) yield high-purity products after 24 hours at 50°C. For sulfur-containing analogs, silicon hydrides (e.g., triethylsilane) with Lewis acids (e.g., BF₃) in nonpolar solvents are preferred . Yield optimization (up to 69%) requires precise control of stoichiometry, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing 4-(Benzylideneamino)benzene-1,3-diol?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹, C=N imine bonds at 1600–1650 cm⁻¹).
  • UV-Vis : Detects π→π* transitions in aromatic and conjugated systems (e.g., λmax ~270–320 nm in methanol).
  • NMR : ¹H NMR resolves aromatic protons (δ 6.2–7.8 ppm) and imine protons (δ 8.1–8.5 ppm). ¹³C NMR confirms carbonyl and aromatic carbons.
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 243) and fragmentation patterns .

Q. How do pH and solvent polarity influence the solubility and stability of 4-(Benzylideneamino)benzene-1,3-diol?

Methodological Answer: Solubility is pH-dependent due to phenolic hydroxyl groups. In acidic conditions (pH < 4), protonation enhances aqueous solubility, while alkaline conditions (pH > 9) deprotonate hydroxyls, increasing polarity. Solvent effects:

  • Polar solvents (e.g., DMSO, methanol) stabilize monomeric forms.
  • Nonpolar solvents (e.g., hexane) promote aggregation, reducing fluorescence quantum yield . Stability tests (HPLC monitoring) show degradation <5% over 48 hours in dark, neutral conditions.

Advanced Research Questions

Q. How does molecular aggregation impact the fluorescence properties of 4-(Benzylideneamino)benzene-1,3-diol?

Methodological Answer: Aggregation-induced quenching is studied via:

  • Fluorescence Spectroscopy : Measure emission intensity (λex = 310 nm, λem = 420–480 nm) at varying concentrations (10⁻⁶–10⁻³ M).
  • Dynamic Light Scattering (DLS) : Quantify aggregate size (e.g., 50–200 nm in aqueous solutions).
  • Theoretical Modeling : TD-DFT calculations (B3LYP/6-31G* basis set) correlate HOMO-LUMO gaps with experimental Stokes shifts. Results show a 60% fluorescence reduction at 1 mM due to π-π stacking .

Q. What experimental and computational methods evaluate 4-(Benzylideneamino)benzene-1,3-diol’s potential as a butyrylcholinesterase (BChE) inhibitor?

Methodological Answer:

  • In Vitro Assays : Ellman’s method measures BChE inhibition (IC₅₀). Pre-incubate compound (0.1–100 µM) with BChE, DTNB, and butyrylthiocholine. Monitor absorbance at 412 nm.
  • Molecular Docking : AutoDock Vina docks the compound into BChE (PDB: 1P0I). Key interactions: hydrogen bonding with Ser198, hydrophobic contacts with Trp231.
  • ADME Prediction : SwissADME calculates logP (~2.1), BBB permeability (CNS−), and CYP2D6 inhibition risk .

Q. How can antimicrobial activity be optimized through structural modifications?

Methodological Answer:

  • MIC Testing : Broth microdilution against S. aureus and E. coli (CLSI guidelines). Derivatives with electron-withdrawing groups (e.g., -NO₂) show lower MICs (e.g., 16 µg/mL vs. >128 µg/mL for unmodified analogs).
  • SAR Analysis : Meta-substitutions enhance membrane penetration, while para-substitutions improve target binding.
  • Biofilm Inhibition : Crystal violet assay quantifies biofilm reduction (e.g., 40% at 32 µg/mL) .

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Virtual Screening : Filter PubChem for analogs with Tanimoto similarity >80%. Dock into target proteins (e.g., β-lactamase) using Glide SP/XP.
  • MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes (RMSD <2 Å).
  • QSAR Models : CoMFA/CoMSIA correlate descriptors (logP, polar surface area) with activity (R² >0.8) .

Q. How is antioxidant activity quantified using the DPPH assay?

Methodological Answer:

  • Protocol : Incubate compound (10–100 µg/mL) with 0.1 mM DPPH in methanol. Measure absorbance at 517 nm after 30 minutes.
  • IC₅₀ Calculation : Non-linear regression (GraphPad Prism) determines 50% scavenging concentration.
  • Key Modifications : Pyrazolone moieties (IC₅₀ = 38 mg/mL) and hydroxyl-rich derivatives (e.g., 4e, IC₅₀ = 48 mg/mL) outperform BHT (32 mg/mL) .

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